molecular formula C7H12O3 B7809834 Ethyl 1-methoxycyclopropane-1-carboxylate CAS No. 426828-30-0

Ethyl 1-methoxycyclopropane-1-carboxylate

Cat. No.: B7809834
CAS No.: 426828-30-0
M. Wt: 144.17 g/mol
InChI Key: VCMKCUNFLLWYDB-UHFFFAOYSA-N
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Description

Ethyl 1-methoxycyclopropane-1-carboxylate is an organic compound with the molecular formula C7H12O3. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting from Cyclopropanecarboxylic Acid: One common synthetic route involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst to form 1-methoxycyclopropanecarboxylic acid. This intermediate is then esterified with ethanol to produce this compound.

  • Starting from Ethyl Cyclopropanecarboxylate: Another approach involves the methylation of ethyl cyclopropanecarboxylate using a suitable methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ethyl 1-methoxycyclopropane-1,2-dicarboxylate.

  • Reduction: Reduction reactions can lead to the formation of ethyl 1-methoxycyclopropane-1-carboxylic acid.

  • Substitution: Substitution reactions at the methoxy group can result in the formation of different derivatives, depending on the substituents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Ethyl 1-methoxycyclopropane-1,2-dicarboxylate

  • Reduction: Ethyl 1-methoxycyclopropane-1-carboxylic acid

  • Substitution: Various substituted ethyl 1-methoxycyclopropane-1-carboxylates

Scientific Research Applications

Ethyl 1-methoxycyclopropane-1-carboxylate has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Ethyl 1-methoxycyclopropane-1-carboxylate is similar to other cyclic esters and lactones, such as ethyl cyclopropanecarboxylate and ethyl 1-methylcyclopropane-1-carboxylate. its unique structure, with the methoxy group on the cyclopropane ring, sets it apart and contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • Ethyl cyclopropanecarboxylate

  • Ethyl 1-methylcyclopropane-1-carboxylate

  • Ethyl 1-ethoxycyclopropane-1-carboxylate

Properties

IUPAC Name

ethyl 1-methoxycyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-10-6(8)7(9-2)4-5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMKCUNFLLWYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475934
Record name Ethyl 1-methoxycyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426828-30-0
Record name Ethyl 1-methoxycyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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